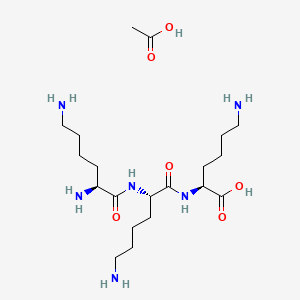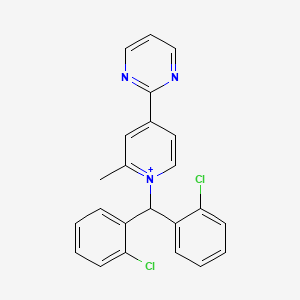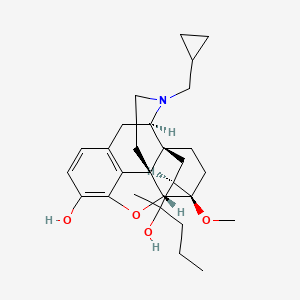
Maridomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maridomycin is a macrolide antibiotic known for its antibacterial activity, particularly against gram-positive bacteria. It is derived from the fermentation broth of the bacterium Streptomyces hygroscopicus. This compound exhibits strong activity against clinical isolates of Staphylococcus aureus, which are resistant to other antibiotics such as erythromycin and oleandomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maridomycin is obtained through the fermentation of Streptomyces hygroscopicus. The fermentation broth is filtered, and the antibiotic complex is extracted using ethyl acetate at a pH of 8. The extract is then transferred to water at a pH of 3 and back to ethyl acetate at a pH of 8. This process is repeated to concentrate the crude material, which is then crystallized by partitioning between ethyl acetate and Sorensen citrate buffer at pH 4.16 .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes similar to those used in laboratory settings. The antibiotic is isolated using silica gel chromatography and other chromatographic techniques to separate its various components .
Chemical Reactions Analysis
Types of Reactions: Maridomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 9-propionylthis compound, which exhibits enhanced antibacterial activity .
Scientific Research Applications
Maridomycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes
Mechanism of Action
Maridomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .
Comparison with Similar Compounds
- Josamycin
- Kitasamycin
- Erythromycin
- Oleandomycin
Maridomycin’s unique properties, such as its stability and reduced likelihood of inducing resistance, make it a valuable antibiotic in the fight against bacterial infections.
Properties
CAS No. |
35775-82-7 |
|---|---|
Molecular Formula |
C41H67NO15 |
Molecular Weight |
814.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
OFBDKNBXULFDFN-FSNMLSSTSA-N |
SMILES |
O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C |
Isomeric SMILES |
CCC(=O)[C@@H]1CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maridomycin; Turimycin EP(sub 3); Maridomycin III; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)







